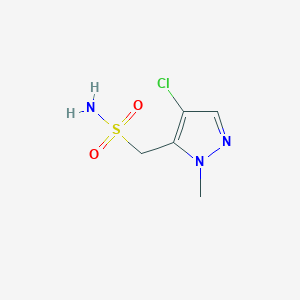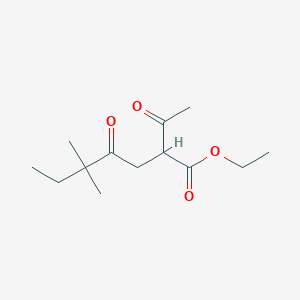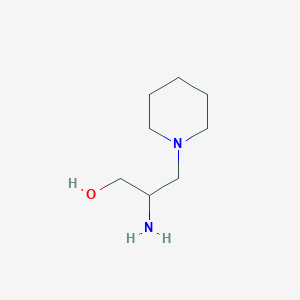
2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one is an organic compound with a molecular formula of C6H6ClNOS. This compound features a thiophene ring substituted with a chlorine atom and an amino group attached to an ethanone moiety. It is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H6ClNOS |
|---|---|
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
2-amino-1-(3-chlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2 |
Clave InChI |
ZHLWWOQHPPGRKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Cl)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)

![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)





